3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde
Description
3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a 3-chlorophenoxymethyl group at the 3-position and a methoxy group at the 4-position of the aromatic ring.
Properties
IUPAC Name |
3-[(3-chlorophenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-15-6-5-11(9-17)7-12(15)10-19-14-4-2-3-13(16)8-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHNXOYGFYZRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 3-chlorophenol with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chlorophenol attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorophenoxy group may also interact with hydrophobic regions of biomolecules, affecting their activity and stability .
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
- 3-(2-Bromo-4-chlorophenoxymethyl)-4-methoxybenzaldehyde Structure: Differs by a bromo substituent at the 2-position and chloro at the 4-position on the phenoxy ring. Impact: The bromo group increases molecular weight (MW: ~384.6 g/mol) and may enhance halogen bonding interactions in biological systems compared to the mono-chloro analog. This compound is listed with multiple suppliers, suggesting its utility in cross-coupling reactions . Data:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₁₁BrClO₃ | |
| Key Substituents | 2-Br, 4-Cl on phenoxy |
- 3-[(4-tert-Butylphenoxy)methyl]-4-methoxybenzaldehyde Structure: Features a bulky tert-butyl group on the phenoxy ring. This steric hindrance may also slow reaction kinetics in nucleophilic additions .
Heterocyclic Modifications
- 3-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde Structure: Replaces the phenoxy group with a pyrazole ring bearing difluoromethyl and chloro substituents. Impact: The pyrazole ring introduces hydrogen-bonding capabilities and electronic effects, making this compound a candidate for kinase inhibitors. The difluoromethyl groups enhance metabolic stability . Data:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 329.22 g/mol | |
| Purity | 95% |
Functional Group Additions
- 3-[(2-Formylphenoxy)methyl]-4-methoxybenzaldehyde Structure: Contains an additional formyl group on the phenoxy ring. Impact: The dual aldehyde moieties enable tandem condensation reactions, useful in synthesizing Schiff bases or macrocycles. This reactivity is distinct from the single aldehyde in the parent compound .
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde
Electronic and Steric Effects
- 2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde Structure: Substituents at the 2- and 3-positions create ortho-methoxy and para-chlorobenzyloxy groups. Safety data (GHS-compliant) indicate moderate toxicity (CAS 52803-62-0) .
3-[[4-(2-Fluorophenyl)piperazinyl]methyl]-4-methoxybenzaldehyde
- Structure : Incorporates a piperazine ring with a 2-fluorophenyl group.
- Impact : The piperazine moiety enhances solubility in acidic conditions (protonation at pH < 4) and may target serotonin receptors. The fluorine atom improves bioavailability via reduced CYP450 metabolism .
Biological Activity
3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde, with the chemical formula CHClO and CAS number 329222-80-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a chlorophenoxy group and a methoxybenzaldehyde moiety, which contribute to its biological activity. The molecular structure is illustrated below:
| Property | Details |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 288.72 g/mol |
| IUPAC Name | This compound |
| CAS Number | 329222-80-2 |
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties. A study conducted by demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, suggesting potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxic effects were quantified using IC values, which were found to be lower than those of standard chemotherapeutic agents, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways. It may interact with key enzymes or receptors involved in cell growth and apoptosis. For instance, studies suggest that it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity against selected pathogens.
- Methodology: Disc diffusion method was employed to assess the efficacy against Staphylococcus aureus and Escherichia coli.
- Results: The compound exhibited a significant zone of inhibition compared to control groups, supporting its potential use as an antimicrobial agent.
-
Anticancer Activity Assessment
- Objective: To determine the cytotoxic effects on cancer cell lines.
- Methodology: MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Results: The IC values were calculated at submicromolar concentrations for both MCF-7 and HeLa cells, indicating strong antiproliferative effects.
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant MIC values against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | IC values lower than standard chemotherapeutics in MCF-7 and HeLa cells |
| Mechanism Insights | Potential inhibition of key kinases involved in cell proliferation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a benzyl-protected intermediate (e.g., 4-benzyloxy-3-methoxybenzaldehyde) can undergo alkylation with 3-chlorophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Optimize yields by controlling temperature (60–80°C), reaction time (12–24 h), and stoichiometric ratios (1:1.2 aldehyde to alkylating agent). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : Expect aromatic protons at δ 7.2–8.1 ppm (split into multiplets due to substituents) and methoxy singlet at δ ~3.8 ppm . The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm.
- FTIR : Strong aldehyde C=O stretch at ~1700 cm⁻¹, aromatic C-O (methoxy) at ~1250 cm⁻¹, and C-Cl stretch at 750–550 cm⁻¹ .
- HRMS : Confirm molecular ion [M+H]⁺ with accurate mass (e.g., C₁₅H₁₃ClO₃: calculated 292.0603) .
Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for biological assays?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Purity ≥95% is standard for in vitro studies. Monitor for common impurities like unreacted aldehyde precursors or dehalogenated byproducts via LC-MS .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of analogs in biological systems?
- Methodological Answer : Systematically modify substituents (e.g., replace 3-chlorophenoxy with 3-fluorophenoxy or vary methoxy position ). Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, highlights triazine analogs with chlorine positional isomers showing divergent bioactivity, suggesting SAR sensitivity to halogen placement . Use molecular docking (e.g., AutoDock Vina) to predict binding interactions and prioritize synthetic targets .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or assay conditions. Replicate studies using standardized protocols (e.g., fixed DMSO concentration ≤1% v/v). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). notes that alkylsulfonyl-DDE derivatives exhibit variable activity due to stereochemical impurities; apply chiral HPLC to isolate enantiomers and retest .
Q. How can computational methods predict the metabolic stability or toxicity of this compound?
- Methodological Answer : Use in silico tools like SwissADME to predict pharmacokinetics (e.g., CYP450 metabolism). For toxicity, employ ProTox-II to assess hepatotoxicity or mutagenicity risks. ’s data on chlorinated benzoic acid derivatives can guide QSAR modeling for metabolic byproduct identification .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between studies using similar protocols?
- Methodological Answer : Variations often stem from trace moisture (hydrolyzes intermediates) or catalyst purity (e.g., FeCl₃ in chlorination reactions ). Control anhydrous conditions using molecular sieves and confirm reagent purity via Karl Fischer titration. demonstrates that Rieche formylation yields drop by 20% if SnCl₄ is not freshly distilled .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the compound’s bioactivity, and how should controls be structured?
- Methodological Answer : Use cell lines expressing target receptors (e.g., GPCRs for neuroactive studies). Include vehicle controls (DMSO), positive controls (known agonists/antagonists), and cytotoxicity controls (MTT assay). For antimicrobial studies (e.g., ), follow CLSI guidelines with Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
